5-tert-Butylresorcinol

Descripción general

Descripción

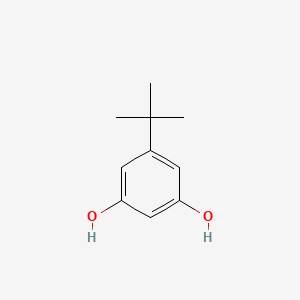

5-tert-Butylresorcinol, also known as 5-tert-butylbenzene-1,3-diol, is an organic compound with the molecular formula C10H14O2. It is a derivative of resorcinol, where a tert-butyl group is attached to the benzene ring. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-tert-Butylresorcinol can be synthesized through several methods. One common approach involves the alkylation of resorcinol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.

Análisis De Reacciones Químicas

Oxidation

5-tert-Butylresorcinol can be oxidized to form quinones. Copper(II)-mediated autoxidation of tert-butylresorcinols has been studied, and it was found that 4-tert-butylresorcinol and 4,6-di-tert-butylresorcinol undergo direct oxygenation at open activated positions. At the tert-butyl-substituted positions, oxygenation occurs with competing loss of isobutylene and 1,2-rearrangement of the tert-butyl group . 5-tert-Butyl-2-hydroxy-1,4-benzoquinone is the major product from both starting materials . Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction

This compound can be reduced to form corresponding dihydroxy compounds. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution

This compound can undergo electrophilic aromatic substitution reactions. Halogenating agents like bromine or chlorine can be used for substitution reactions, leading to the formation of halogenated resorcinol derivatives.

Other Reactions

-

Butylation: Friedel-Crafts butylation of resorcinol to produce butylated products is an important reaction, as the products are used as antioxidants, polymer stabilizers, and therapeutics .

-

Reaction with Carboxylic Acids and Alcohols: Direct tert-butylation of carboxylic acids and alcohols can be achieved using triflic imide .

Catalytic Reactions

Table 1: Catalytic Alkylation of Resorcinol to 4-tert-butyl Resorcinol and 4,6-di tert-butyl Resorcinol

| Catalyst | Conversion (%) | Selectivity to 4-tert-butyl Resorcinol (%) | Selectivity to 4,6-di-tert-butyl Resorcinol (%) |

|---|---|---|---|

| Solid acid (POP-0.01–SO3H-30) | 97.8 | 85.4 | - |

Note: Reaction conditions for the above table: 2.2 g resorcinol, 4.8 g t-butanol, 0.05 g catalyst, 120 °C, 4 h .

Microchannel Reaction

4-n-Butylresorcinol can be synthesized by a microchannel reaction. The process involves dissolving 4-n-butyrylresorcinol in an organic solvent, adding a sodium borohydride reducing agent, and reacting at room temperature. The reaction mixture is then preheated and reacted in a microchannel reactor to obtain the product .

Tyrosinase Inhibition

This compound functions as a tyrosinase inhibitor, reducing melanin production in melanocytes. It is believed that this compound competes with natural substrates for the active site of tyrosinase.

Table 2: Comparison of Tyrosinase Inhibition

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-n-butylresorcinol | 21 | Tyrosinase inhibition |

| Kojic Acid | 500 | Tyrosinase inhibition |

| Ascorbic Acid | N/A | Antioxidant effect |

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-TBR serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives that may have distinct properties or applications. The compound's structure allows for modifications that can lead to new chemical entities with potential uses in pharmaceuticals and materials science.

Biological Studies

5-TBR has been investigated for its biological effects, particularly its role as a potential skin-lightening agent. Its mechanism involves the inhibition of tyrosinase, an enzyme critical in melanin production. Studies have shown that 5-TBR can significantly reduce melanin levels in B16 melanoma cells without cytotoxicity, making it a candidate for treating hyperpigmentation disorders .

Medical Applications

In the medical field, 5-TBR is being explored for its therapeutic properties. It has demonstrated efficacy in skin depigmentation treatments, particularly for conditions like melasma. Clinical studies indicate that formulations containing 5-TBR can lead to significant reductions in melanin index compared to vehicle controls .

The following table summarizes key findings from relevant studies:

Cosmetic Industry Applications

5-tert-Butylresorcinol is widely used in cosmetic formulations due to its skin-lightening properties. It is incorporated into creams and serums aimed at reducing pigmentation and improving skin tone. The compound's effectiveness as a depigmenting agent has made it a popular choice among formulators seeking alternatives to hydroquinone and other controversial agents .

Mecanismo De Acción

The mechanism of action of 5-tert-Butylresorcinol involves its interaction with enzymes and molecular pathways. For instance, in skin depigmentation, it inhibits the enzyme tyrosinase, which is crucial for melanin synthesis. By blocking this enzyme, it reduces melanin production, leading to a lighter skin tone.

Comparación Con Compuestos Similares

Similar Compounds

4-Butylresorcinol: Another resorcinol derivative with similar skin-lightening properties.

Hexylresorcinol: Known for its antiseptic and skin-lightening effects.

Phenylethyl Resorcinol: Used in cosmetics for its antioxidant and skin-brightening properties.

Uniqueness

5-tert-Butylresorcinol is unique due to its specific tert-butyl group, which enhances its stability and efficacy in various applications, particularly in cosmetics. Its structure allows for better penetration and effectiveness compared to other resorcinol derivatives.

Actividad Biológica

5-tert-Butylresorcinol (5-TBR) is a synthetic derivative of resorcinol, known for its potential applications in dermatology, particularly as a skin-whitening agent. This article explores the biological activity of 5-TBR, focusing on its mechanisms of action, efficacy in inhibiting melanogenesis, and safety profile based on recent research findings.

- Molecular Formula: C10H14O2

- Molecular Weight: 166.22 g/mol

- Structure: 5-TBR features a tert-butyl group attached to the resorcinol backbone, enhancing its lipophilicity and biological activity.

5-TBR primarily functions as a tyrosinase inhibitor , an enzyme crucial in the biosynthesis of melanin. By inhibiting tyrosinase activity, 5-TBR effectively reduces melanin production in melanocytes. The mechanism is believed to be competitive, where 5-TBR competes with natural substrates for the active site of tyrosinase.

Comparative Studies

Recent studies have compared the efficacy of 5-TBR with other known depigmenting agents. For instance:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-n-butylresorcinol | 21 | Tyrosinase inhibition |

| Kojic Acid | 500 | Tyrosinase inhibition |

| Ascorbic Acid | N/A | Antioxidant effect |

| This compound | TBD | Tyrosinase inhibition (expected) |

In vitro studies demonstrated that 5-TBR exhibits significant inhibitory effects on tyrosinase, comparable to or exceeding those of established agents like kojic acid and hydroquinone .

Case Studies and Research Findings

- In Vitro Studies : A study assessed the effects of various resorcinol derivatives on B16 melanoma cells. Results indicated that 5-TBR significantly reduced melanin content without cytotoxicity, suggesting its potential as a safe skin-whitening agent .

- In Vivo Studies : Clinical trials involving formulations containing 5-TBR showed promising results in reducing hyperpigmentation and age spots over an eight-week treatment period. Subjects reported visible improvements compared to control groups .

- Safety Profile : The safety of 5-TBR has been evaluated through various assays, including cell viability tests and photoreactivity assessments. The compound showed non-phototoxic characteristics and maintained cell viability at effective concentrations .

Propiedades

IUPAC Name |

5-tert-butylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIZPYZCDNKYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191331 | |

| Record name | 5-tert-Butylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3790-90-7 | |

| Record name | 5-tert-Butylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TERT-BUTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CK02BI9LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.